molecular formula C10H14S B13983405 Benzenethiol, 2-(2-methylpropyl)-

Benzenethiol, 2-(2-methylpropyl)-

Cat. No.: B13983405
M. Wt: 166.29 g/mol
InChI Key: LALTVKWALMXFBJ-UHFFFAOYSA-N
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Description

Benzenethiol, 2-(2-methylpropyl)-: is an organic compound with the molecular formula C10H14S. It is a derivative of benzenethiol, where the benzene ring is substituted with a 2-(2-methylpropyl) group. This compound is known for its distinct sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2-(2-methylpropyl)- typically involves the alkylation of benzenethiol with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzenethiol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of Benzenethiol, 2-(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 2-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenethiol, 2-(2-methylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenethiol, 2-(2-methylpropyl)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and redox homeostasis .

Comparison with Similar Compounds

    Benzenethiol: The parent compound, lacking the 2-(2-methylpropyl) substitution.

    2-Isobutylbenzenethiol: A closely related compound with a similar structure but different substitution pattern.

Uniqueness: Benzenethiol, 2-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-(2-methylpropyl)benzenethiol

InChI

InChI=1S/C10H14S/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3

InChI Key

LALTVKWALMXFBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1S

Origin of Product

United States

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